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Compound of Interest

Compound Name: Methoxy(dimethyl)octylsilane

Cat. No.: B1584689

Methoxy(dimethyl)octylsilane (CAS No. 93804-29-6, Molecular Formula: C11H260Si,
Molecular Weight: 202.41 g/mol ) is an organosilane of significant interest in materials science
and drug development.[1][2][3] It is frequently utilized as a surface modifying agent, a coupling
agent, and a hydrophobic coating, where its bifunctional nature—a hydrolyzable methoxy group
and a stable octyl chain—allows it to bridge inorganic substrates and organic polymers.[4][5]
Given its role in creating precisely engineered surfaces and functionalized materials, rigorous
verification of its molecular structure and purity is paramount.

This technical guide provides a comprehensive framework for the spectroscopic
characterization of Methoxy(dimethyl)octylsilane. We will move beyond rote data
presentation, delving into the causality behind experimental choices and the interpretation of
spectral data. This document is designed for researchers, scientists, and quality control
professionals who require a deep and validated understanding of this compound's molecular
signature through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR)
Spectroscopy, and Mass Spectrometry (MS).

Visualizing the Core Structure

A clear understanding of the molecular architecture is the foundation for interpreting
spectroscopic data. The following diagram illustrates the connectivity of atoms in
Methoxy(dimethyl)octylsilane.

Caption: Molecular structure of Methoxy(dimethyl)octylsilane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of
Methoxy(dimethyl)octylsilane, providing unambiguous information about the H, C, and Si
atomic environments.

Proton (*H) NMR Spectroscopy

H NMR provides a quantitative map of the different proton environments within the molecule.
Experimental Protocol: tH NMR

o Sample Preparation: Accurately weigh ~10-20 mg of Methoxy(dimethyl)octylsilane and
dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCIs). The choice of aprotic, deuterated
solvent is critical to avoid interfering signals from the solvent itself.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard
pulse sequence is sufficient. Ensure an adequate number of scans (typically 8-16) to achieve
a good signal-to-noise ratio.

e Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line
broadening of ~0.3 Hz) to improve signal-to-noise, followed by Fourier transformation, phase
correction, and baseline correction.

Data Interpretation and Expected Results

The *H NMR spectrum is expected to show five distinct signals, each corresponding to a
unique proton environment. The chemical shifts are influenced by the electronegativity of the
neighboring atoms (O > Si > C).
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Predicted
Chemical Shift

(3, ppm)

Assignment
(Label)

Multiplicity

Integration

Rationale for
Shift

Si-(CHs)2 ~0.05 - 0.15

Singlet (s) 6H

Protons on
methyl groups
directly attached
to the less
electronegative
silicon are highly
shielded and
appear far

upfield.

Si-CHa- ~0.50 - 0.60

Triplet (t) 2H

The a-methylene
protons of the
octyl chain,
adjacent to

silicon.

-(CHz2)s- ~1.20 - 1.40

Multiplet (m) 12H

Overlapping
signals from the
six methylene
groups in the
middle of the
octyl chain,
forming a broad

multiplet.

Terminal -CHs ~0.85-0.95

Triplet () 3H

The terminal
methyl group of
the octyl chain,
split by the
adjacent CH:z
group.

O-CHs ~3.40 - 3.60

Singlet (s) 3H

The methoxy
protons are
deshielded due
to the high

© 2025 BenchChem. All rights reserved. 3/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

electronegativity
of the adjacent
oxygen atom,
shifting them
significantly
downfield.[6]

Carbon-13 (**C) NMR Spectroscopy

13C NMR complements the *H NMR data by providing a direct count of the unique carbon
environments.

Experimental Protocol: 33C NMR

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(~50-100 mg/mL) is often beneficial due to the low natural abundance of 13C.

» Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon
appears as a singlet. A sufficient number of scans and a relaxation delay of 2-5 seconds are
necessary for accurate integration, especially for quaternary carbons (though none are
present here).

e Processing: Standard Fourier transformation, phasing, and baseline correction are applied.
Data Interpretation and Expected Results

Ten distinct signals are expected, corresponding to the ten chemically non-equivalent carbon
atoms.
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Predicted Chemical Shift (9,

Assignment (Label) Rationale for Shift
ppm)
) Highly shielded carbon directly
Si-(CHs)2 ~-2.0t00.0 -
attached to silicon.
Deshielded carbon bonded to
O-CHs ~50.0-51.0 the electronegative oxygen
atom.[7]
) Alpha-carbon of the octyl
Si-CH2- (C1) ~15.0-16.0 _
chain.
CHz2 (C2) ~23.0-24.0 Beta-carbon of the octyl chain.
Penultimate carbon of the octyl
CH2 (C7) ~23.0-24.0 .
chain.
Gamma-carbon of the octyl
CHz (C3) ~33.0-34.0 ]
chain.
Overlapping signals for the
CH: (C4, C5, C6) ~29.0-32.0
central methylene carbons.
) Terminal methyl carbon of the
Terminal -CHs (C8) ~14.0-15.0

octyl chain.

Silicon-29 (?°Si) NMR Spectroscopy

29Si NMR is a highly specific technique that directly probes the silicon center, providing critical
information about its coordination and electronic environment.

Experimental Protocol: 2°Si NMR

« Justification of Technique: Due to the low natural abundance (4.7%) and potentially long
relaxation times of the 2°Si nucleus, standard acquisition can be time-consuming. Techniques
like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive
Nuclei Enhanced by Polarization Transfer) are often employed to enhance signal intensity by
transferring polarization from protons.
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e Sample Preparation: A concentrated sample (~100-200 mg/mL) is required.

o Data Acquisition: Acquire the spectrum using a gated decoupling sequence to suppress the
negative Nuclear Overhauser Effect (NOE) and add a relaxation agent like Cr(acac)s if
quantitative data is needed.

» Referencing: Reference the spectrum externally to TMS (6 = 0.0 ppm).

Data Interpretation and Expected Results

A single peak is expected, characteristic of a tetracoordinated silicon atom in this specific
environment.

Predicted Chemical Shift (9, )
Nucleus Rationale

ppm)

The chemical shift of 2°Si is
highly sensitive to the nature of
the substituents.[8][9][10] The
presence of one
electronegative oxygen atom
typically shifts the resonance
Si(CH3)2(OCH?3s)(CsH17) ~+5t0-20 to a higher frequency (less
shielded) compared to tetra-
alkylsilanes, while the alkyl
groups contribute to shielding.
This range is consistent with
similar methyl-alkoxy-alkyl-
silanes.[11][12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key
functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
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» Methodology: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples
like Methoxy(dimethyl)octylsilane as it requires minimal sample preparation.

o Sample Application: Place a single drop of the neat liquid onto the ATR crystal (e.g., diamond
or zinc selenide).

» Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,
collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1 to

obtain a high-quality spectrum.

e Processing: The sample spectrum is automatically ratioed against the background spectrum
to produce the final absorbance or transmittance spectrum.

Data Interpretation and Expected Vibrational Modes

The FT-IR spectrum provides a molecular fingerprint, with key bands confirming the presence
of the alkyl chains, the Si-C bonds, and the crucial Si-O-C linkage.
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Wavenumber (cm~1)  Vibrational Mode Intensity Significance
) Confirms the
C-H Asymmetric
2950 - 2965 Strong presence of methyl
Stretch (CHs)
groups.
Confirms the
C-H Symmetric presence of the octyl
2850 - 2875 Strong
Stretch (CHz, CH3) and methyl alkyl
structures.
) ] A highly characteristic
Si-CHs Symmetric ) ]
~1250 - 1260 ] Strong band for dimethylsilyl
Bending (Umbrella)
groups.
The most prominent
) ) band in the spectrum,
Si-O-C Asymmetric o
~1050 - 1100 Very Strong confirming the core
Stretch _
methoxy-silane
linkage.[14][15][16]
) ] Further evidence of
Si-C Rocking / )
~840 & ~780 ] Medium-Strong the methyl groups
Stretching -
attached to silicon.
) Characteristic of the
C-H Bending ) )
1460 - 1470 Medium CHz groups in the

(Scissoring)

octyl chain.

Mass Spectrometry (MS): Molecular Weight and

Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural

insights through the analysis of its fragmentation pattern under energetic conditions.

Experimental Protocol: MS

 lonization Method: Electron lonization (El) at 70 eV is a standard, robust method for volatile,

relatively low molecular weight compounds like this, as it produces reproducible
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fragmentation patterns.

o Sample Introduction: Introduce the sample via Direct Insertion Probe (DIP) or, for higher
purity analysis, via Gas Chromatography (GC-MS). GC-MS is the preferred method as it
separates impurities prior to analysis.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for resolving the
fragment ions.

o Data Acquisition: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular
ion and all significant fragments.

Data Interpretation and Fragmentation Pathways

The mass spectrum will show a molecular ion peak (M*) and a series of fragment ions resulting
from the cleavage of the weakest bonds. Organosilicon compounds exhibit characteristic
fragmentation behaviors.[17][18][19][20][21]

Expected Key lons:
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m/z Value

Proposed Fragment o
| Formula Significance
on

202

Molecular lon.
[M]*+ [C11H260SI]* Confirms the

molecular weight.

187

Loss of a methyl

group, a very common
[M - CHs]* [C10H230Si]* fragmentation

pathway for silicon

compounds.

171

] Loss of the methoxy
[M - OCHs]* [C1oH23Si]* )
radical.

89

Cleavage of the Si-

Octyl bond (o-
[Si(CH3)20CHs]* [C3HL0SI]* cleavage), a very

stable and often base

peak.

73

While not directly from
the parent, this is a
common

[Si(CH3)s]* [C3HeSI]* rearrangement ion in
spectra of
dimethylsilyl

compounds.

59

Another common
[Si(CHs)2H]* [C2H7SI]* fragment from the
dimethylsilyl moiety.

Primary Fragmentation Workflow

The following diagram illustrates the most probable initial fragmentation steps for

Methoxy(dimethyl)octylsilane upon electron ionization.
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m/z = 202

/ l -OCHs

[CsH17-Si(CH3)-OCHs]*+ [CsH17-Si(CH3)2]*
m/z = 187 m/z =171

[ [CsH17-Si(CH3)2-OCHs]* ]

- *CsHaz7

[Si(CHs)2-OCHs]*
m/z = 89

Click to download full resolution via product page

Caption: Key fragmentation pathways of Methoxy(dimethyl)octylsilane in EI-MS.

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple
orthogonal techniques.

» MS confirms the molecular weight (202.41 g/mol ) and the presence of key structural units
like the dimethylsilyl and methoxy groups through fragmentation.

o FT-IR provides rapid confirmation of essential functional groups, most notably the strong Si-
O-C stretch and the characteristic Si-CHs bending.

 NMR (*H, 13C, and 2°Si) delivers the definitive, high-resolution structural proof, confirming the
precise connectivity of all atoms, the ratio of different proton groups, and the unique chemical
environment of the silicon atom.

Collectively, these three techniques provide a self-validating system for the unequivocal
identification and purity assessment of Methoxy(dimethyl)octylsilane. This multi-faceted
approach ensures the reliability and reproducibility required for high-stakes applications in
research and industry, grounding the material's performance in its verified molecular identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Surface Modifier]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584689#spectroscopic-characterization-of-methoxy-
dimethyl-octylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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